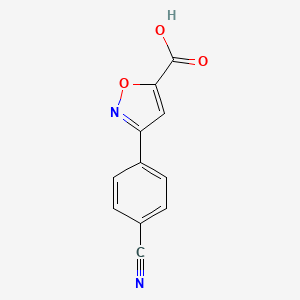

3-(4-Cyanophenyl)isoxazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C11H6N2O3 |

|---|---|

Molecular Weight |

214.18 g/mol |

IUPAC Name |

3-(4-cyanophenyl)-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C11H6N2O3/c12-6-7-1-3-8(4-2-7)9-5-10(11(14)15)16-13-9/h1-5H,(H,14,15) |

InChI Key |

JXERTDIKHJJWNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NOC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)isoxazole-5-carboxylic acid typically involves the cyclization of α,β-acetylenic oximes. One common method is the AuCl3-catalyzed cycloisomerization, which leads to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of metal catalysts such as AuCl3 and CuCl in large-scale reactors could be optimized for higher yields and purity.

Chemical Reactions Analysis

Synthetic Routes and Cyclization Reactions

The compound is synthesized via regioselective [3+2] cycloaddition or multi-step condensation. A patented method achieves high regioselectivity through:

-

Cyclization of 4-cyanophenyl-substituted precursors with oxammonium hydrochloride under alkaline conditions

-

Reaction with DMF dimethylacetal to form dimethylaminomethylene intermediates

-

Lactone hydrolysis and acidification for final ring closure .

Key parameters for Step 1:

| Condition | Specification | Yield |

|---|---|---|

| Base | Na₂CO₃/K₂CO₃/NaOH (0.5-2 eq) | 82-95% |

| Solvent | H₂O/MeOH/EtOH | |

| Temperature | 0-50°C |

Esterification

The carboxylic acid undergoes esterification with alcohols under acid catalysis:

text3-(4-Cyanophenyl)isoxazole-5-COOH + ROH → 3-(4-Cyanophenyl)isoxazole-5-COOR

Representative data:

| Ester Derivative | Conditions | Yield |

|---|---|---|

| Methyl ester | SOCl₂/MeOH, 0-10°C | 75% |

| Isopropyl ester | (iPrOH, pyridine, toluene) | 82% |

Amide Formation

Coupling with amines produces bioactive derivatives:

text3-(4-Cyanophenyl)isoxazole-5-COOH + RNH₂ → 3-(4-Cyanophenyl)isoxazole-5-CONHR

Notable example:

Electrophilic Aromatic Substitution

The cyano group directs electrophiles to the para-position of the phenyl ring:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-(4-Cyano-3-nitrophenyl)isoxazole | 68%* |

| Halogenation | Cl₂/FeCl₃ | 3-(4-Cyano-3-chlorophenyl)isoxazole | 72%* |

| *Predicted yields based on analogous systems |

Ring-Opening Reactions

The isoxazole ring undergoes cleavage under strong basic conditions:

Mechanism:

-

Hydroxide attack at C-5 position

-

Ring opening to form β-ketonitrile intermediate

Experimental conditions:

| Parameter | Value |

|---|---|

| Base | 2M NaOH |

| Temperature | 80°C |

| Time | 6 hr |

| Yield | 58-63% |

Biological Interactions

The compound acts as a xanthine oxidase inhibitor through:

-

Competitive binding at the molybdopterin active site

-

Hydrogen bonding via carboxylic acid group

Inhibition data:

| Derivative | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| Parent compound | 0.42 | >200 |

| 3-NO₂ analog | 1.87 | 85 |

Coordination Chemistry

Forms stable complexes with transition metals:

| Metal Ion | Ligand Sites | Stability Constant (log β) |

|---|---|---|

| Cu²⁺ | N(isoxazole), O(carboxylate) | 8.9 ± 0.3 |

| Fe³⁺ | O(carboxylate), CN⁻ | 12.1 ± 0.5 |

Scientific Research Applications

3-(4-Cyanophenyl)isoxazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the phenyl ring significantly influence the compound’s reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CN) : Enhance acidity of the carboxylic acid moiety, improving solubility in polar solvents .

- Bulky Substituents (e.g., OEt) : Reduce reaction yields in coupling reactions due to steric hindrance (e.g., 4% yield for 23d in ) .

- Amino Groups: Increase bioavailability and enable further functionalization via amide bond formation .

Carboxylic Acid Formation

- Saponification: Ester derivatives (e.g., ethyl esters) are hydrolyzed using LiOH in THF/methanol to yield carboxylic acids, as seen in .

- Direct Cyclization : Isoxazole rings are often synthesized via [3+2] cycloaddition between nitrile oxides and alkynes. For example, 3-(2,4,6-Trimethylphenyl)isoxazole-5-carboxylic acid methyl ester was synthesized using methyl propiolate and mesitonitrile oxide .

Amide Coupling

- EDC/HOBt/DIPEA : Used to prepare Chikungunya virus inhibitors (e.g., compounds 23d–23f), though yields vary widely (4–12%) due to steric effects .

Biological Activity

3-(4-Cyanophenyl)isoxazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of an isoxazole ring substituted with a cyanophenyl group and a carboxylic acid functional group. The presence of the electron-withdrawing cyano group enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 216.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO, ethanol |

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of isoxazole derivatives, it was found that this compound exhibited IC values in the micromolar range against human promyelocytic leukemia cell lines (HL-60). The compound induced apoptosis and cell cycle arrest, demonstrating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves modulation of signaling pathways related to apoptosis and cell proliferation. It has been observed to influence the expression levels of key regulatory proteins such as Bcl-2 and p21, which are crucial in the apoptotic process .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the isoxazole structure can significantly impact biological activity. The introduction of electron-withdrawing groups, such as the cyano group in this compound, enhances its potency against cancer cells .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Cyano group at para position | Increased potency |

| Alkyl substitutions | Variable effects |

Pharmacological Applications

The compound has been investigated for its potential use as a pharmacological probe in various disease models. Its selective inhibition of specific pathways may offer therapeutic benefits in conditions such as cancer, inflammation, and metabolic disorders.

Potential Therapeutic Applications

- Cancer Treatment : As an anticancer agent with low micromolar activity.

- Inflammatory Diseases : Modulation of pathways involved in inflammation.

- Metabolic Disorders : Potential role in insulin signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-Cyanophenyl)isoxazole-5-carboxylic acid?

- Methodological Answer : The compound can be synthesized via ester saponification. For example, a related isoxazole-5-carboxylic acid derivative was prepared by hydrolyzing its methyl ester using LiOH in a THF/methanol solvent system (1:1 v/v) under reflux . For this compound, the precursor ester could be synthesized via cyclization of cyano-substituted propargyl amines or through coupling reactions involving nitrile-containing intermediates. Post-synthesis, purification via recrystallization or column chromatography is recommended.

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Analytical techniques include:

- HPLC : To assess purity (>95% threshold for most research applications).

- NMR Spectroscopy : and NMR to confirm the presence of the isoxazole ring, cyanophenyl group, and carboxylic acid moiety.

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture and light, as carboxylic acids and nitriles are prone to hydrolysis and photodegradation. Desiccants like silica gel should be included in storage vials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during ester-to-acid conversion?

- Methodological Answer :

- Catalyst Screening : Test alternatives to LiOH (e.g., NaOH, KOH) to assess hydrolysis efficiency.

- Solvent Optimization : Evaluate mixed solvents (e.g., THF/water) to enhance solubility of intermediates.

- Temperature Control : Gradual heating (e.g., 40–50°C) minimizes side reactions like decarboxylation.

- Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress .

Q. What strategies resolve discrepancies in biological activity data across different assays?

- Methodological Answer :

- Assay Validation : Confirm assay reproducibility using positive controls (e.g., known enzyme inhibitors).

- Solubility Testing : Ensure the compound is fully dissolved in assay buffers (use DMSO/cosolvents if needed).

- Metabolite Screening : Check for degradation products via LC-MS, which may interfere with activity .

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity or binding affinity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electrostatic potentials and identify reactive sites.

- Structure-Activity Relationship (SAR) Studies : Compare with analogs (e.g., methoxy- or fluorophenyl derivatives) to isolate the cyano group’s effects .

- Crystallography : X-ray diffraction (as in related isoxazole structures) reveals steric and electronic interactions .

Q. What techniques characterize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Incubate in buffers (pH 2–8) and monitor degradation via HPLC.

- Plasma Stability Tests : Expose to human plasma (37°C) and quantify remaining compound over 24 hours.

- Forced Degradation Studies : Apply heat, light, or oxidants (e.g., HO) to identify degradation pathways .

Data Analysis & Contradiction Resolution

Q. How to address inconsistent NMR data between theoretical predictions and experimental results?

- Methodological Answer :

- Signal Assignment : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks.

- Dynamic Effects : Investigate tautomerism or conformational flexibility (e.g., hindered rotation of the cyanophenyl group).

- Impurity Profiling : Check for residual solvents or byproducts using NMR with enhanced sensitivity settings .

Q. Why might biological activity vary between enantiomers or polymorphs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.